molecular formula C9H7NO6 B1615368 2-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 6744-85-0

2-(Methoxycarbonyl)-3-nitrobenzoic acid

Cat. No.: B1615368
CAS No.: 6744-85-0
M. Wt: 225.15 g/mol
InChI Key: UTEQVEMDYYOJGM-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the meta position.

    Hydrolysis: The resulting methyl 3-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Efficient Hydrolysis: Employing optimized hydrolysis techniques to ensure complete conversion of intermediates to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Reduction: 2-(Methoxycarbonyl)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Esterification: Methyl 2-(methoxycarbonyl)-3-nitrobenzoate.

Scientific Research Applications

2-(Methoxycarbonyl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The carboxylic acid group can form hydrogen bonds and participate in ionic interactions, influencing the compound’s binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxycarbonyl)-4-nitrobenzoic acid: Similar structure but with the nitro group at the para position.

    2-(Methoxycarbonyl)-3-aminobenzoic acid: The amino derivative of the compound.

    Methyl 3-nitrobenzoate: The ester form of the compound.

Uniqueness

2-(Methoxycarbonyl)-3-nitrobenzoic acid is unique due to the specific positioning of the methoxycarbonyl and nitro groups, which influences its reactivity and potential applications. The meta position of the nitro group relative to the carboxylic acid group provides distinct chemical properties compared to its para or ortho counterparts.

Properties

IUPAC Name

2-methoxycarbonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)7-5(8(11)12)3-2-4-6(7)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEQVEMDYYOJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287681
Record name 2-(methoxycarbonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6744-85-0
Record name 6744-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxycarbonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-CARBOXY-6-NITROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

4-Nitro-isobenzofuran-1,3-dione (10.0 g, 51.8 mmol) in 50 mL of anhydrous MeOH was heated to reflux under N2 overnight. The mixture was cooled to RT, poured into ice-cold water, and the precipitates were collected by filtration, then dried to give the titled compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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